molecular formula C8H11N5O3 B13120237 6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B13120237
M. Wt: 225.20 g/mol
InChI Key: LBKXGSNTJKPKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the Dimroth rearrangement, which is a well-known method for synthesizing condensed pyrimidines . The reaction conditions often include the use of bases such as N,N-Diisopropylethylamine and solvents like dimethylformamide (DMF) . The process may also involve heating and the use of catalysts to facilitate the rearrangement.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of these enzymes, leading to cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .

Properties

Molecular Formula

C8H11N5O3

Molecular Weight

225.20 g/mol

IUPAC Name

6-ethyl-4-(2-hydroxyethyl)-2H-triazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C8H11N5O3/c1-2-12-7(15)5-6(10-11-9-5)13(3-4-14)8(12)16/h14H,2-4H2,1H3,(H,9,10,11)

InChI Key

LBKXGSNTJKPKJJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=NNN=C2N(C1=O)CCO

Origin of Product

United States

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